![molecular formula C17H24N4O3 B7542890 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine protein kinase that plays a key role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has been shown to have a variety of potential therapeutic applications, including in the treatment of cancer, neurodegenerative diseases, and diabetes.
Wirkmechanismus
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide exerts its effects by inhibiting GSK-3, which plays a key role in a variety of signaling pathways. GSK-3 is known to regulate the activity of a number of transcription factors, including β-catenin, which is involved in the regulation of cell proliferation and differentiation. By inhibiting GSK-3, this compound can enhance the activity of β-catenin and other transcription factors, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on transcription factor activity, this compound has been shown to promote the survival and differentiation of stem cells, enhance the activity of growth factors, and modulate the activity of a variety of other signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide is its potency and selectivity for GSK-3. This makes it a useful tool for studying the role of GSK-3 in a variety of cellular processes. However, one limitation of this compound is its potential for off-target effects, particularly at higher concentrations. Careful dose-response studies are therefore necessary to ensure that any observed effects are due specifically to GSK-3 inhibition.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the use of this compound in combination with other drugs, particularly in the treatment of cancer. Finally, there is interest in exploring the potential therapeutic applications of this compound in a variety of other disease areas, including cardiovascular disease and inflammation.
Synthesemethoden
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with N-(cyclohexylmethyl)-4-nitrobenzamide, followed by reduction of the resulting nitro compound and subsequent reaction with 1,3-propanediamine.
Wissenschaftliche Forschungsanwendungen
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been extensively studied in a variety of scientific research applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. In neurodegenerative disease research, this compound has been shown to promote the survival of neurons and enhance neuronal differentiation. In diabetes research, this compound has been shown to promote the differentiation of insulin-producing cells from stem cells.
Eigenschaften
IUPAC Name |
2-[[4-[cyclohexyl(methyl)amino]benzoyl]amino]propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-21(12-5-3-2-4-6-12)13-9-7-11(8-10-13)17(24)20-14(15(18)22)16(19)23/h7-10,12,14H,2-6H2,1H3,(H2,18,22)(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUUSAHFWYEZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)C(=O)NC(C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.